molecular formula C11H18BrN3 B12266065 4-bromo-1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole

4-bromo-1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B12266065
M. Wt: 272.18 g/mol
InChI Key: ALYLJJRRTXTAPU-UHFFFAOYSA-N
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Description

4-bromo-1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole is a heterocyclic compound that contains both a pyrazole ring and an azetidine ring. The presence of bromine and butan-2-yl groups adds to its unique chemical properties. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multi-step reactions starting from readily available precursorsThe bromine atom can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions are critical to achieving efficient production at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce complex heterocyclic compounds with potential biological activities .

Scientific Research Applications

4-bromo-1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the azetidine and pyrazole rings, along with the bromine and butan-2-yl groups, makes 4-bromo-1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole unique. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds .

Properties

Molecular Formula

C11H18BrN3

Molecular Weight

272.18 g/mol

IUPAC Name

4-bromo-1-[(1-butan-2-ylazetidin-3-yl)methyl]pyrazole

InChI

InChI=1S/C11H18BrN3/c1-3-9(2)14-5-10(6-14)7-15-8-11(12)4-13-15/h4,8-10H,3,5-7H2,1-2H3

InChI Key

ALYLJJRRTXTAPU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CC(C1)CN2C=C(C=N2)Br

Origin of Product

United States

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